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This technical guide provides a comprehensive overview of the spectral data for the aromatic

compound 5-Chloro-2-hydroxy-3-methoxybenzaldehyde. The document is intended for

researchers, scientists, and professionals in the field of drug development and chemical

analysis. It includes predicted nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data, presented in a clear, tabular format for ease of reference. Detailed

experimental protocols for acquiring such spectra are also provided, alongside visualizations of

the analytical workflow and the logic of structural elucidation.

Physicochemical Properties
5-Chloro-2-hydroxy-3-methoxybenzaldehyde is a solid organic compound with the chemical

formula C₈H₇ClO₃ and a molecular weight of 186.59 g/mol .[1] Its structure combines a

benzaldehyde core with chloro, hydroxyl, and methoxy functional groups, leading to a unique

spectroscopic signature.

Predicted Spectral Data
Due to the limited availability of published experimental spectra for 5-Chloro-2-hydroxy-3-
methoxybenzaldehyde, the following tables present predicted data based on the analysis of

structurally similar compounds. These tables are intended to serve as a reference for

researchers in the identification and characterization of this molecule.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~11.0 Singlet 1H Ar-OH

~9.8 Singlet 1H CHO

~7.4 Doublet 1H Ar-H

~7.2 Doublet 1H Ar-H

~3.9 Singlet 3H -OCH₃

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppm Assignment

~195 CHO

~155 C-OH

~148 C-OCH₃

~128 C-Cl

~125 Ar-CH

~120 Ar-CH

~118 Ar-C (quaternary)

~56 -OCH₃

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 Broad O-H stretch (phenolic)

3000 - 2850 Medium
C-H stretch (aromatic and

aldehyde)

1700 - 1680 Strong C=O stretch (aldehyde)

1600 - 1450 Medium-Strong C=C stretch (aromatic ring)

1270 - 1200 Strong C-O stretch (aryl ether)

800 - 700 Strong C-Cl stretch

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation

m/z Interpretation

186/188
[M]⁺, Molecular ion peak (with ³⁵Cl/³⁷Cl isotope

pattern)

185/187 [M-H]⁺

157/159 [M-CHO]⁺

142/144 [M-CHO-CH₃]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data of 5-
Chloro-2-hydroxy-3-methoxybenzaldehyde.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Add a small amount of

tetramethylsilane (TMS) as an internal standard (0 ppm).
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Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key

parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans for a good

signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence. A wider spectral width (e.g., 0 to 200 ppm) is necessary. Due to the lower natural

abundance of ¹³C, a larger number of scans and a longer acquisition time are typically

required.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the

chemical shifts to TMS.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method): Mix a small amount of the solid sample (1-2 mg)

with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

Grind the mixture to a fine powder and press it into a thin, transparent pellet using a

hydraulic press.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record a background spectrum of a blank KBr pellet. Then, place the

sample pellet in the spectrometer's sample holder and record the sample spectrum. The

typical scanning range is 4000 to 400 cm⁻¹.

Data Processing: The instrument software will automatically subtract the background

spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

suitable volatile solvent such as methanol or acetonitrile.

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization

source, such as electrospray ionization (ESI) or electron ionization (EI).
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Data Acquisition: Introduce the sample solution into the ion source. For ESI, the sample is

infused directly or via liquid chromatography. For EI, the sample is vaporized before

ionization. The mass analyzer separates the resulting ions based on their mass-to-charge

ratio (m/z).

Data Analysis: The detector records the abundance of each ion, generating a mass

spectrum. The molecular ion peak and the fragmentation pattern are then analyzed to

determine the molecular weight and structural features of the compound.

Visualizing the Analytical Process
The following diagrams illustrate the workflow for spectroscopic analysis and the logical

process of using the combined data for structural confirmation.
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Caption: Experimental workflow for the spectral analysis of 5-Chloro-2-hydroxy-3-
methoxybenzaldehyde.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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